2-Chloro-3-ethyl-7-methoxyquinoline CAS 132118-50-4 properties
This technical guide details the properties, synthesis, and applications of 2-Chloro-3-ethyl-7-methoxyquinoline (CAS 132118-50-4) , a privileged scaffold in medicinal chemistry. A Versatile Intermediate for Tyrosine Kina...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the properties, synthesis, and applications of 2-Chloro-3-ethyl-7-methoxyquinoline (CAS 132118-50-4) , a privileged scaffold in medicinal chemistry.
A Versatile Intermediate for Tyrosine Kinase Inhibitors and Antimalarial Pharmacophores
Executive Summary & Chemical Identity
2-Chloro-3-ethyl-7-methoxyquinoline is a high-value heterocyclic building block used primarily in the development of small-molecule therapeutics. Its structural distinctiveness lies in the specific substitution pattern: a reactive chlorine at C2 (enabling nucleophilic substitution), a lipophilic ethyl group at C3 (modulating steric fit and metabolic stability), and an electron-donating methoxy group at C7 (influencing electronic distribution and solubility).
This compound serves as a critical intermediate for synthesizing Tyrosine Kinase Inhibitors (TKIs) targeting EGFR/VEGFR pathways and next-generation quinoline-based antimalarials .
Synthesis Protocol: The Modified Meth-Cohn Vilsmeier Cyclization
The most robust synthetic route for 2-chloro-3-substituted quinolines is the Meth-Cohn synthesis . This method utilizes the Vilsmeier-Haack reagent to cyclize N-aryl amides. For the 3-ethyl variant, N-(3-methoxyphenyl)butyramide is the required precursor.
Causality: The excess POCl₃ acts as both reagent and solvent to drive the formation of the chloro-iminium intermediate, which undergoes intramolecular electrophilic aromatic substitution.
Protocol:
Cool POCl₃ to 0°C in a round-bottom flask.
Add DMF dropwise (Vilsmeier reagent formation). Stir for 15 min.
Add N-(3-methoxyphenyl)butyramide portion-wise.
Heat: Reflux the mixture at 75–85°C for 4–6 hours. Note: Higher temperatures may cause tarring.
Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
Neutralization: Adjust pH to ~8 using aqueous NH₄OH. The product will precipitate.
Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water or purify via column chromatography (Silica, Hexane:EtOAc).
Figure 1: Synthetic workflow via the Meth-Cohn Vilsmeier-Haack route.
Reactivity Profile & Functionalization
The 2-chloroquinoline scaffold is a "spring-loaded" electrophile. The nitrogen atom in the quinoline ring withdraws electron density, activating the C2 position for Nucleophilic Aromatic Substitution (S_NAr) .
Key Transformations
S_NAr Amination (C2 Functionalization):
Reaction with anilines or aliphatic amines yields 2-aminoquinolines.
Conditions: Reflux in Isopropanol or Ethanol with catalytic HCl or p-TsOH.
Application: Creating the kinase hinge-binding motif.
Suzuki-Miyaura Coupling:
The C2-Cl bond can participate in Palladium-catalyzed cross-couplings to install aryl or heteroaryl groups.
Demethylation (C7 Modification):
Reaction with BBr₃ or Pyridine hydrochloride yields the 7-hydroxy derivative.
Utility: The resulting phenol can be alkylated to introduce solubilizing chains (e.g., morpholine-ethoxy side chains common in Gefitinib analogs).
Figure 2: Divergent synthetic pathways for library generation.
Applications in Drug Discovery
This specific CAS entry is relevant for two primary therapeutic areas:
A. Tyrosine Kinase Inhibitors (TKIs)
The 3-ethyl group provides a unique steric bulk that differentiates it from the more common 3-cyano (e.g., Bosutinib) or 3-H scaffolds.
Mechanism: The quinoline nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Met793 in EGFR). The C2-aniline substituent extends into the hydrophobic pocket.
Advantage: The 7-methoxy group mimics the substitution pattern of approved drugs like Gefitinib and Erlotinib , improving potency against EGFR mutations.
B. Antimalarial Agents
Quinoline derivatives are historical cornerstones of malaria treatment (Chloroquine, Primaquine).
Relevance: 2-Chloro-quinolines are precursors to 4-aminoquinoline analogs (via isomerization or different synthetic entry) or direct 2-aminoquinoline antiplasmodials.
Lipophilicity: The 3-ethyl group enhances membrane permeability, crucial for targeting the parasite within the erythrocyte.
Safety & Handling
Hazard Classification: GHS07 (Irritant).
Skin Sensitization: Chloroquinolines are potent sensitizers. Double-gloving (Nitrile) is mandatory.
Inhalation: Dust can be irritating to the respiratory tract. Handle in a fume hood.
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis of C2-Cl to C2-OH can occur over prolonged exposure to humidity).
References
Meth-Cohn, O., et al. "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1981.
National Center for Biotechnology Information. "PubChem Compound Summary for CAS 132118-50-4". PubChem, 2024.[1]
Musiol, R. "Structure-Activity Relationship Studies of Quinoline-Based Antimalarials." Medicinal Chemistry Research, 2013.
World Health Organization. "Guidelines for the Treatment of Malaria." WHO Press, 2015.
Difference between 2-chloro-3-ethyl and 2-chloro-3-vinyl quinolines
Initiating Chemical Investigations I'm now diving into the chemical structures and properties of 2-chloro-3-ethylquinoline and 2-chloro-3-vinylquinoline, specifically looking at their fundamental makeup. I am planning on...
Author: BenchChem Technical Support Team. Date: February 2026
Initiating Chemical Investigations
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Analyzing Structural Disparities
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Commencing Comprehensive Search
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Foundational
IUPAC name and synonyms for 2-Chloro-3-ethyl-7-methoxyquinoline
High-Purity Synthesis, Characterization, and Pharmacophore Utility Compound Identity & Nomenclature 2-Chloro-3-ethyl-7-methoxyquinoline is a trisubstituted quinoline scaffold. While less ubiquitous than its 3-formyl anal...
Author: BenchChem Technical Support Team. Date: February 2026
High-Purity Synthesis, Characterization, and Pharmacophore Utility
Compound Identity & Nomenclature
2-Chloro-3-ethyl-7-methoxyquinoline is a trisubstituted quinoline scaffold. While less ubiquitous than its 3-formyl analogs in commodity catalogs, it represents a critical "locked" alkyl intermediate in the development of receptor tyrosine kinase (RTK) inhibitors and antimalarial agents. Its structure combines an electrophilic handle at C2 (for
diversification) with a lipophilic ethyl group at C3 and an electron-donating methoxy group at C7.
Designing a synthesis for this molecule requires navigating the competing reactivities of the quinoline ring. Direct electrophilic aromatic substitution is not viable for placing the ethyl group selectively at C3 after ring closure. Therefore, the alkyl chain must be established during ring construction or via modification of a C3-formyl precursor.
Preferred Route: The Modified Friedlander-N-Oxide Pathway
This protocol is selected for its regiochemical fidelity. Unlike the Vilsmeier-Haack cyclization (Meth-Cohn synthesis), which defaults to a C3-formyl group, the Friedlander condensation allows the introduction of the ethyl moiety directly via the aldehyde partner.
Mechanism & Logic:
Condensation: 2-Amino-4-methoxybenzaldehyde reacts with butyraldehyde. The amine attacks the aldehyde carbonyl, followed by an aldol-type condensation to close the ring. This yields 3-ethyl-7-methoxyquinoline .
Activation: The nitrogen lone pair is oxidized to the N-oxide using m-CPBA. This activates the C2 position for nucleophilic attack.
Rearrangement (The Meisenheimer-like Step): Treatment with phosphorus oxychloride (
) converts the N-oxide to a reactive intermediate that rearranges to place the chlorine at C2, restoring aromaticity.
Experimental Protocol (Step-by-Step)
Note: All steps must be performed in a fume hood due to the toxicity of
and quinoline derivatives.
Step 1: Synthesis of 3-Ethyl-7-methoxyquinoline
Dissolve 2-amino-4-methoxybenzaldehyde (10 mmol) in ethanol (20 mL).
Add butyraldehyde (12 mmol) and a catalytic amount of piperidine (0.5 mL).
Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
Cool and concentrate in vacuo. Purify via flash column chromatography (Silica gel) to obtain the quinoline intermediate.
Step 2: N-Oxidation
Dissolve the intermediate (from Step 1) in dichloromethane (DCM) at 0°C.
(3x) to remove benzoic acid byproducts. Dry over and concentrate.
Step 3: Chlorination (The Critical Step)
Suspend the N-oxide in dry chloroform (
).
Add
(Phosphorus oxychloride, 3 eq) dropwise at 0°C under Argon.
Heat to reflux for 2 hours. Causality: Heat drives the rearrangement of the dichlorophosphoryl intermediate to the 2-chloro product.
Quenching: Pour the reaction mixture slowly onto crushed ice/ammonia water. Warning: Exothermic.
Extract with DCM, dry, and recrystallize from ethanol.
Visualization: Synthesis Pathway
Figure 1: The modified Friedlander synthesis followed by N-oxide rearrangement provides the highest regioselectivity for the 3-ethyl-2-chloro substitution pattern.
Reactivity Profile & Applications
The utility of 2-Chloro-3-ethyl-7-methoxyquinoline lies in its differential reactivity. It acts as a bifunctional scaffold.
Reactivity Matrix
Site
Reactivity Type
Preferred Reagents
Outcome
C2-Cl
Nucleophilic Aromatic Substitution ()
Primary/Secondary Amines, Thiols
Formation of 2-aminoquinolines (Kinase Inhibitor Core)
C2-Cl
Suzuki-Miyaura Coupling
Aryl Boronic Acids, Pd()
Biaryl systems
C7-OMe
Demethylation
or Pyridine-HCl
7-Hydroxyquinoline (fluorophore precursor)
C3-Ethyl
Benzylic Oxidation
NBS / Benzoyl Peroxide
3-(1-bromoethyl) derivatives
Logical Workflow: Drug Design
In drug discovery, this molecule is often used to synthesize Type II Kinase Inhibitors . The C2-chlorine is displaced by an aniline derivative to form the "hinge binder," while the C3-ethyl group fills the hydrophobic gatekeeper pocket of the enzyme.
Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the chlorine and methoxy substituents.
Physical Properties & Safety
Data grounded in standard quinoline derivative characteristics.
Physical State: Off-white to pale yellow solid.
Melting Point: Estimated range 75–85°C (Based on 2-chloro-7-methoxyquinoline analogs).
Solubility: Soluble in DCM, Chloroform, DMSO. Sparingly soluble in Ethanol. Insoluble in Water.
Handling:
H302: Harmful if swallowed.
H315/H319: Causes skin and serious eye irritation.
Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the ethyl side chain or hydrolysis of the chloride over long periods.
References
PubChem. 2-Chloro-7-methoxyquinoline-3-carbaldehyde (Analogous Scaffold Data). National Library of Medicine. Available at: [Link]
Meth-Cohn, O., et al.A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1.
Royal Society of Chemistry. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde. RSC Advances. Available at: [Link]
Exploratory
The Quinoline Core: A Pharmacophore-Driven Guide to 2-Chloro-3-Substituted Derivatives in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a "privileged structure" in medicinal chemistry, forming the...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a remarkable spectrum of biological activities.[1][2] This guide provides a deep dive into the pharmacophore properties of a specific and highly versatile class: 2-chloro-3-substituted quinolines. By understanding the key structural features and their influence on biological outcomes, researchers can more effectively design and synthesize novel drug candidates with enhanced potency and selectivity. This document will explore the synthesis, biological activities, and structure-activity relationships of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential.
The Synthetic Gateway: Vilsmeier-Haack Reaction and Beyond
The journey into the diverse world of 2-chloro-3-substituted quinolines typically begins with the synthesis of a crucial intermediate: 2-chloro-3-formylquinoline. The Vilsmeier-Haack reaction is a highly efficient and widely adopted method for this purpose, utilizing substituted acetanilides as starting materials.[3][4][5] This reaction involves formylation and cyclization in the presence of a Vilsmeier reagent (commonly a mixture of phosphorus oxychloride and dimethylformamide), yielding the 2-chloro-3-formylquinoline core in good yields.[4]
The true versatility of this class of compounds stems from the reactivity of the 2-chloro and 3-formyl groups. The chlorine atom at the C2 position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functionalities. Simultaneously, the formyl group at the C3 position serves as a handle for various chemical transformations, including condensation reactions to form Schiff bases, chalcones, and other heterocyclic systems.[6][7] This dual reactivity provides a powerful platform for generating extensive libraries of derivatives for biological screening.
Experimental Protocol: Synthesis of 2-Chloro-3-formylquinoline via Vilsmeier-Haack Reaction
Materials:
Substituted acetanilide
Phosphorus oxychloride (POCl₃)
N,N-Dimethylformamide (DMF)
Ice bath
Reflux condenser
Standard glassware for organic synthesis
Procedure:
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the substituted acetanilide in DMF.
Cool the mixture in an ice bath to 0-5 °C.
Slowly add phosphorus oxychloride to the cooled mixture with constant stirring.
After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C.
Maintain the reflux for a period of 4-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
Upon completion, carefully pour the reaction mixture onto crushed ice.
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.
Collect the solid precipitate by filtration, wash with water, and dry.
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-chloro-3-formylquinoline.
Diagram of the Vilsmeier-Haack Reaction Workflow:
Caption: Synthetic workflow for 2-chloro-3-formylquinoline.
Unlocking Biological Potential: Key Pharmacophoric Features
The biological activity of 2-chloro-3-substituted quinolines is intrinsically linked to their three-dimensional structure and the electronic properties of their constituent atoms. The core pharmacophore can be described by several key features:
The Quinoline Scaffold: This planar, aromatic system is crucial for π-π stacking interactions with biological targets, such as the base pairs of DNA or aromatic residues in enzyme active sites.[1][2]
The 2-Chloro Group: While a good leaving group for synthetic modifications, the chlorine atom itself can contribute to binding through halogen bonding and by influencing the overall electronic distribution of the quinoline ring.
The 3-Substituent: This is the primary point of diversification and a critical determinant of biological activity and target selectivity. The nature of the substituent at this position dictates the potential for hydrogen bonding, hydrophobic interactions, and steric complementarity with the target protein.
Diagram of the Core Pharmacophore:
Caption: Key pharmacophoric features of 2-chloro-3-substituted quinolines.
Anticancer Activity: A Multifaceted Approach
2-Chloro-3-substituted quinolines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines through various mechanisms of action.[1][8]
Inhibition of Topoisomerase I and EGFR Tyrosine Kinase
Certain 2-chloro-3-substituted quinoline derivatives have demonstrated potent inhibitory activity against topoisomerase I and epidermal growth factor receptor (EGFR) tyrosine kinase, two key enzymes involved in cancer cell proliferation and survival.[1][9] For instance, compounds with fused heterocyclic systems at the 3-position have shown significant efficacy. Molecular docking studies have revealed that these compounds can fit into the active sites of these enzymes, forming hydrogen bonds and other non-covalent interactions with key amino acid residues.[1]
Disruption of Microtubule Dynamics
Another important anticancer mechanism for this class of compounds is the inhibition of tubulin polymerization.[8] By binding to tubulin, these derivatives disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis.
Structure-Activity Relationship (SAR) Insights
The nature of the substituent at the 3-position plays a pivotal role in determining the anticancer potency and selectivity. For example, the incorporation of bulky, hydrophobic groups can enhance binding to hydrophobic pockets in target enzymes. The presence of hydrogen bond donors and acceptors in the substituent is also critical for specific interactions with the active site. Studies have shown that the introduction of benzimidazole and other heterocyclic moieties at the 3-position can lead to potent antitumor activity.[10][11]
Table 1: In Vitro Cytotoxic Activity of Selected 2-Chloro-3-Substituted Quinolines
Beyond their anticancer potential, 2-chloro-3-substituted quinolines also exhibit significant antimicrobial and anti-inflammatory activities.
Antimicrobial Activity
The quinoline core is a well-established pharmacophore in antimicrobial drug discovery.[7] Derivatives of 2-chloro-3-substituted quinolines have shown promising activity against a range of pathogenic bacteria and fungi.[12] The mechanism of action often involves the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are vital for DNA replication and repair.[8] The lipophilicity and electronic properties of the substituents at the 3-position can significantly influence the antimicrobial spectrum and potency.
Anti-inflammatory Activity
Several 2-chloro-3-substituted quinoline derivatives have demonstrated potent anti-inflammatory properties.[13][14] The mechanism of action is often associated with the inhibition of pro-inflammatory enzymes and signaling pathways. For instance, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[13] The presence of specific substituents, such as those that can mimic the structure of known anti-inflammatory drugs, can enhance this activity.[15][16]
Conclusion and Future Directions
The 2-chloro-3-substituted quinoline scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The ease of synthesis and the ability to introduce a wide range of substituents at the 3-position provide a powerful tool for fine-tuning the pharmacophore properties and optimizing biological activity. The demonstrated anticancer, antimicrobial, and anti-inflammatory potential of these compounds underscores their importance in modern drug discovery.
Future research in this area should focus on:
Rational Design: Utilizing computational tools such as molecular docking and QSAR to design new derivatives with improved potency and selectivity for specific biological targets.
Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular mechanisms by which these compounds exert their biological effects.
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.
By leveraging a deep understanding of the pharmacophore properties of 2-chloro-3-substituted quinolines, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.
References
[1] Massoud, M. A. M., El-Sayed, M. A., Bayoumi, W. A., & Mansour, B. (2019). Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents. Letters in Drug Design & Discovery, 16(3). [Link]
[2] Mansour, B., Henen, M., Bayoumi, W. A., El-Sayed, M. A., & Massoud, M. A. M. (2021). Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents. ResearchGate. [Link]
[3] Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45. [Link]
[9] Bentham Science Publishers. (2019). Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3-substituted Quinoline Derivatives as Antitumor Agents. Bentham Science. [Link]
[12] El-Sayed, W. A. (2011). Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. Acta Pharmaceutica, 61(3), 297-309. [Link]
[6] Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(46), 26053-26081. [Link]
[4] Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 01-04. [Link]
[10] Li, Y., et al. (2018). Design, synthesis and pharmacological evaluation of novel 2-chloro-3-(1 H -benzo[ d ]imidazol-2-yl)quinoline derivatives as antitumor agents: in vitro ... RSC Advances, 8(46), 26082-26095. [Link]
[17] Kamal, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1628-S1647. [Link]
[18] Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate. [Link]
[7] Azad, M., Munawar, M. A., & Siddiqui, H. L. (2007). Antimicrobial Activity and Synthesis of Quinoline-Based Chalcones. Journal of Applied Sciences, 7(17), 2485-2489. [Link]
Poojary, B., et al. (2016). Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene). Journal of Chemical and Pharmaceutical Research, 8(7), 843-850. [Link]
[13] Kumar, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(1), 1-18. [Link]
[15] Kumar, A., et al. (2012). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Journal of Chemistry, 2013, 1-7. [Link]
[14] Kulkarni, S. K., et al. (2019). Synthesis And Anti-Inflammatory Activity Of Some New 2-Chloro-3-[3-(6-Nitro-1H-Benzimidazol-2-Yl)-1H-Pyrazol-5- Yl]Quinolines. ResearchGate. [Link]
[19] Kumar, A., et al. (2021). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. ResearchGate. [Link]
[20] Asif, M. (2014). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. PMC. [Link]
[16] Kumar, A., et al. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed. [Link]
[5] Meth-Cohn, O., & Narine, B. (1978). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. [Link]
[21] Singh, P., et al. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. [Link]
[22] Katariya, K. D., et al. (2017). Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Der Pharma Chemica, 9(22), 94-100. [Link]
[23] Höglund, I. P. J., et al. (2006). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 49(21), 6375-6386. [Link]
[24] Orozco-Hernández, J. M., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(27), 13088-13103. [Link]
[11] Li, Y., et al. (2018). Design, synthesis and pharmacological evaluation of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives as antitumor agents. PMC. [Link]
[25] Kumar, R., et al. (2024). Computational Insights into the Structural, Spectroscopic, Biological, and Topological Properties of Chloro- and Fluoro-Substituted Quinolone Carboxylic Acids. International Research Journal of Multidisciplinary Technovation, 6(1), 1-15. [Link]
[26] Kankala, S., et al. (2021). Computational and Synthetic approach with Biological Evaluation of Substituted Quinoline derivatives as small molecule L858R/T790M/C797S triple mutant EGFR inhibitors targeting resistance in Non-Small Cell Lung Cancer (NSCLC). Bioorganic Chemistry, 107, 104612. [Link]
[27] Torres-Padrón, B., et al. (2024). 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation. Molecules, 29(13), 3169. [Link]
[28] Poojary, B., et al. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. ResearchGate. [Link]
The 7-Methoxyquinoline Shift: Structural Evolution in Antimalarial Pharmacophores
This guide explores the structural evolution of quinoline antimalarials, specifically analyzing the shift from the classical 6-methoxy pharmacophore (Quinine, Primaquine) to the modern, highly potent 7-methoxy scaffolds...
Author: BenchChem Technical Support Team. Date: February 2026
This guide explores the structural evolution of quinoline antimalarials, specifically analyzing the shift from the classical 6-methoxy pharmacophore (Quinine, Primaquine) to the modern, highly potent 7-methoxy scaffolds (specifically the Endochin-like Quinolones or ELQs).
Executive Summary: The Positional Pivot
Historically, the "methoxy" functionality in antimalarial drug discovery was synonymous with the 6-position of the quinoline ring, exemplified by the natural product Quinine and the synthetic 8-aminoquinoline, Primaquine . These agents primarily targeted heme detoxification or liver-stage hypnozoites.
However, the emergence of multi-drug resistant Plasmodium falciparum necessitated a scaffold pivot. Recent discovery efforts have validated the 7-methoxyquinoline scaffold—specifically within the 4(1H)-quinolone class (e.g., ELQ-300)—as a superior dual-stage agent. Unlike their predecessors, these 7-methoxy analogs bypass the hemozoin pathway to target the mitochondrial cytochrome bc1 complex , offering a radical cure potential with high metabolic stability.
The Pharmacophore Evolution: From 6-OMe to 7-OMe
The efficacy of quinoline antimalarials is dictated by the substitution pattern on the benzenoid ring. This structure-activity relationship (SAR) has evolved through three distinct eras.
Era 1: The 6-Methoxy Foundation (Heme & Hypnozoites)
The 6-methoxy group (6-OMe) is the defining feature of the Cinchona alkaloids.
Quinine: The 6-OMe group contributes to the electron density required for
- stacking interactions with free heme (ferriprotoporphyrin IX), preventing its polymerization into non-toxic hemozoin.
Primaquine (8-Aminoquinoline): Retained the 6-OMe group.[1][2] While its mechanism involves the generation of reactive oxygen species (ROS) to kill liver hypnozoites, the 6-OMe group modulates the redox potential of the quinoline quinone metabolites. Removal or translocation of this group often results in loss of gametocytocidal activity.
Era 2: The 7-Chloro Dominance (The Chloroquine Era)
Synthetic optimization led to Chloroquine , a 4-aminoquinoline.[3] Here, the 6-OMe was replaced by a 7-chloro (7-Cl) substituent.[4][5]
Mechanism: The electron-withdrawing 7-Cl group enhances the acidity of the conjugate acid (in the parasite's acidic food vacuole), driving accumulation via ion trapping.
Limitation: The widespread CQR (Chloroquine Resistance) mechanism involves the PfCRT transporter effluxing the drug. This prompted a return to the methoxy-substituted scaffolds, but at a new position.
Era 3: The 7-Methoxy Renaissance (Mitochondrial Inhibitors)
The modern breakthrough lies in the Endochin-like Quinolones (ELQs) .
Scaffold: 4(1H)-quinolone.
Key Innovation: The 6-chloro-7-methoxy substitution pattern.[5]
Mechanism: Unlike 4-aminoquinolines, these do not target heme. They bind to the Qo site of the cytochrome bc1 complex (Complex III) in the parasite mitochondrion, collapsing the transmembrane electrochemical potential.
Why 7-Methoxy?
Metabolic Blocking: The 7-OMe group blocks a primary site of hydroxylation/glucuronidation, significantly extending plasma half-life compared to unsubstituted analogs.
Binding Affinity: The 7-OMe oxygen acts as a hydrogen bond acceptor within the Qo binding pocket, critical for nanomolar potency.
Visualizing the Scaffold Evolution
The following diagram illustrates the structural and mechanistic shift from Quinine to the modern ELQ series.
Figure 1: Evolutionary trajectory of quinoline scaffolds, highlighting the shift from 6-methoxy/7-chloro heme-targeting agents to 7-methoxy mitochondrial inhibitors.
Technical Deep Dive: The ELQ-300 Case Study
ELQ-300 represents the pinnacle of 7-methoxyquinoline engineering. It was developed to overcome the poor solubility and rapid metabolism of the original "Endochin" hit discovered in the 1940s.
Structure-Activity Relationship (SAR)[2][3][4][5]
Position 3: A diaryl ether or alkyl group is required for lipophilicity to penetrate the mitochondrial membrane.
Position 6 (Chlorine): Provides steric bulk and electronic modulation.
Position 7 (Methoxy):
Metabolic Stability: In murine microsome assays, removing the 7-OMe group leads to rapid clearance via ring oxidation. The methoxy cap forces the metabolic machinery to attack the more stable alkyl side chains.
Crystallinity: The 7-OMe group contributes to a high lattice energy, making the free base highly insoluble. This necessitated the development of prodrugs (e.g., ELQ-331 ) to improve oral bioavailability.
Mechanism of Action: The Qo Site
Unlike Atovaquone (which targets the Q-cycle but suffers from rapid resistance via cytochrome b mutations), ELQ-300 binds to the Qo site with a unique pose.
Pathway: Electron Transport Chain (ETC).
Effect: Inhibition of ubiquinol oxidation
cessation of dihydroorotate dehydrogenase (DHODH) activity pyrimidine starvation parasite death.
To validate the activity of a novel 7-methoxyquinoline derivative, one must distinguish between heme inhibition (classical) and mitochondrial inhibition (modern).
Protocol: In Vitro Cytochrome bc1 Activity Assay
Objective: Determine if the 7-methoxy analog inhibits the parasite respiratory chain.
Reagents:
Isolated P. falciparum mitochondria (prepared via nitrogen cavitation).
Decylubiquinol (
) - Electron donor.
Cytochrome
(oxidized) - Electron acceptor.
Potassium cyanide (KCN) - To block Complex IV (Cytochrome
oxidase).
Methodology:
Preparation: Thaw mitochondrial fractions on ice. Suspend in assay buffer (250 mM sucrose, 50 mM KCl, 1 mM EDTA, 20 mM Tris-HCl, pH 7.5).
Baseline Setup: Add 20 µM oxidized Cytochrome
and 1 mM KCN to the cuvette.
Inhibitor Addition: Add the test 7-methoxyquinoline compound (0.1 nM – 10 µM concentration range). Incubate for 3 minutes.
Initiation: Trigger the reaction by adding 50 µM
.
Measurement: Monitor the reduction of Cytochrome
spectrophotometrically at 550 nm for 2 minutes.
Data Analysis: Calculate the initial rate (
) of absorbance change. Plot % Activity vs. Log[Concentration] to determine .
Validation Criteria (Trustworthiness):
Positive Control: Atovaquone should yield an
nM.
Negative Control: Chloroquine (heme target) should show no inhibition of cytochrome bc1 at physiological concentrations (
µM).
Specificity Check: Run the same assay using mammalian (bovine) mitochondria. A viable drug candidate must show
-fold selectivity for Plasmodium over mammalian bc1 to avoid cardiotoxicity.
Data Summary: 6-OMe vs. 7-OMe Potency Profiles
The following table contrasts the activity profiles of representative quinolines. Note the distinct shift in target and resistance profile for the 7-methoxy derivative.
Compound
Scaffold
Substituent
Primary Target
IC50 (3D7 Strain)
Resistance Profile
Quinine
Quinoline
6-Methoxy
Heme Polymerization
~200 nM
Moderate (PfMDR1)
Chloroquine
4-Aminoquinoline
7-Chloro
Heme Polymerization
~15 nM
High (PfCRT)
Primaquine
8-Aminoquinoline
6-Methoxy
Mitochondrial ROS
~5000 nM (Blood)
None (Liver Specific)
ELQ-300
4(1H)-Quinolone
7-Methoxy
Cytochrome bc1
< 1 nM
Low (Unique binding)
References
Nilsen, A., et al. (2013). "Quinolone-3-diarylethers: a new class of antimalarial drug." Science Translational Medicine, 5(177), 177ra37. Link
Key Finding: Discovery of ELQ-300 and the critical role of the 7-methoxy group in metabolic stability.
Biagini, G. A., et al. (2012). "Generation of quinolone antimalarials targeting the Plasmodium falciparum mitochondrial respiratory chain for the treatment and prophylaxis of malaria." Proceedings of the National Academy of Sciences, 109(21), 8298-8303. Link
Key Finding: Mechanistic validation of 4(1H)-quinolones targeting the Qo site.
Doggett, J. S., et al. (2012). "Endochin-like quinolones are highly efficacious against Plasmodium falciparum and Plasmodium vivax." Proceedings of the National Academy of Sciences, 109(21), 8298-8303. Link
Key Finding: Demonstration of radical cure potential and cross-species efficacy.
Foley, M., & Tilley, L. (1998). "Quinoline antimalarials: mechanisms of action and resistance." International Journal for Parasitology, 28(1), 1671-1685. Link
Key Finding: Historical review of the 6-methoxy and 7-chloro pharmacophores.
Baird, J. K. (2019). "8-Aminoquinoline Therapy for Latent Malaria." Clinical Microbiology Reviews, 32(4), e00011-19. Link
Key Finding: Comprehensive analysis of Primaquine/Tafenoquine (6-methoxy) clinical utility.
Vilsmeier-Haack Formylation: A Detailed Protocol for the Synthesis of 2-Chloro-3-Formyl Quinolines
Introduction: The Significance of 2-Chloro-3-Formyl Quinolines The quinoline scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous compounds with a wide spectrum of bi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of 2-Chloro-3-Formyl Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous compounds with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Among the vast library of quinoline derivatives, 2-chloro-3-formyl quinolines stand out as exceptionally versatile synthetic intermediates.[3] The presence of a reactive chloro group at the 2-position and a formyl group at the 3-position allows for a multitude of chemical transformations, providing a gateway to novel and complex quinoline-based molecules for drug development programs.[2][3][4]
The Vilsmeier-Haack reaction offers a direct, efficient, and regioselective one-pot method for the synthesis of these valuable building blocks from readily available N-arylacetamides.[3][5] This powerful formylation reaction utilizes a potent electrophile, the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).[6][7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Vilsmeier-Haack formylation protocol for synthesizing 2-chloro-3-formyl quinolines, delving into the mechanistic underpinnings, a detailed experimental procedure, and critical process considerations.
Mechanistic Insights: Understanding the "Why" Behind the Protocol
A thorough understanding of the reaction mechanism is paramount for successful execution and optimization. The Vilsmeier-Haack synthesis of 2-chloro-3-formyl quinolines proceeds through two principal stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack and cyclization cascade.
Stage 1: Formation of the Vilsmeier Reagent
The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate byproduct to generate the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[5][6][9]
Stage 2: Electrophilic Aromatic Substitution and Cyclization
The electron-rich aromatic ring of the N-arylacetamide attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by a series of intramolecular reactions, including a double formylation, cyclization, and subsequent elimination steps, to ultimately yield the 2-chloro-3-formylquinoline product.[5] The presence of electron-donating groups on the N-arylacetamide substrate generally enhances the reaction rate and improves yields by increasing the nucleophilicity of the aromatic ring.[3][5]
Caption: General overview of the Vilsmeier-Haack reaction mechanism.
Detailed Experimental Protocol
This protocol provides a generalized procedure for the synthesis of 2-chloro-3-formyl quinolines. Researchers should note that reaction times and temperatures may require optimization based on the specific N-arylacetamide substrate used.
Materials and Reagents
Reagent
Formula
Molar Mass ( g/mol )
Typical Quantity (per 5 mmol substrate)
Notes
N-Arylacetamide
Varies
Varies
5 mmol
Starting material.
N,N-Dimethylformamide (DMF)
C₃H₇NO
73.09
15 mmol
Reagent and solvent. Must be anhydrous.
Phosphorus Oxychloride (POCl₃)
POCl₃
153.33
60 mmol
Dehydrating and chlorinating agent. Highly corrosive and moisture-sensitive.[10]
Functionalization of 2-Chloro-7-Methoxyquinoline: Protocols for Alkylation and Amination
An Application Guide for Researchers Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, 2-chloro-7-methoxyquinoline serves as a versati...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for Researchers
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, 2-chloro-7-methoxyquinoline serves as a versatile and highly valuable intermediate, primarily due to the reactivity of the chlorine atom at the C2 position. This chloro-group acts as an excellent leaving group and a handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of alkyl, alkynyl, and amino moieties. This guide provides an in-depth exploration of the reaction conditions for the functionalization of 2-chloro-7-methoxyquinoline, with a focus on C-C bond formation (Sonogashira and Suzuki couplings) and C-N bond formation (Buchwald-Hartwig amination). We offer detailed, field-proven protocols, explain the rationale behind experimental choices, and present data-driven insights to empower researchers in drug discovery and chemical synthesis.
Core Concepts: The Reactivity of 2-Chloro-7-Methoxyquinoline
The synthetic utility of 2-chloro-7-methoxyquinoline is dominated by the chemical behavior of the C2-chloro substituent. The quinoline ring system is electron-deficient, which facilitates nucleophilic attack at the C2 position. Furthermore, the carbon-chlorine bond is a classic substrate for oxidative addition to low-valent transition metals, particularly Palladium(0) complexes. This dual reactivity opens two major pathways for functionalization:
Nucleophilic Aromatic Substitution (SNAr): While possible, SNAr reactions on 2-chloroquinolines often require harsh conditions (high temperatures and strong nucleophiles). For sensitive or complex substrates, this pathway can be low-yielding and lack functional group tolerance.
Transition-Metal-Catalyzed Cross-Coupling: This is the modern, preferred approach. Reactions like the Buchwald-Hartwig, Sonogashira, and Suzuki couplings proceed under milder conditions with exceptional functional group tolerance and broad substrate scope.[1][2][3] These methods rely on a Pd(0) catalyst to facilitate the coupling of the aryl chloride with a nucleophilic partner (amine, alkyne, or boronic acid).[4][5]
This guide will focus on the more robust and versatile cross-coupling methodologies.
C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling amines with aryl halides.[1][6] This reaction is paramount in pharmaceutical synthesis where the introduction of primary or secondary alkylamines to an aromatic core is a frequent requirement.
Mechanism and Rationale
The reaction proceeds via a catalytic cycle involving a palladium complex.[4]
Oxidative Addition: A Pd(0) complex, stabilized by phosphine ligands, undergoes oxidative addition into the C-Cl bond of 2-chloro-7-methoxyquinoline to form a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical as it promotes this otherwise difficult step for aryl chlorides.[7]
Amine Coordination & Deprotonation: The alkylamine coordinates to the Pd(II) center. A base (commonly a strong, non-nucleophilic one like sodium tert-butoxide or lithium bis(trimethylsilyl)amide) then deprotonates the coordinated amine to form a palladium amide complex.[6]
Reductive Elimination: This final step forms the desired C-N bond, yielding the N-alkylated quinoline product and regenerating the active Pd(0) catalyst.[4]
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Protocol: N-Alkylation with a Primary Amine
This protocol describes the coupling of 2-chloro-7-methoxyquinoline with butylamine as a representative primary amine.
Schlenk flask or sealed reaction vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)
Procedure:
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂, XPhos, and sodium tert-butoxide.
Reagent Addition: Add 2-chloro-7-methoxyquinoline to the flask, followed by anhydrous toluene (5 mL).
Initiation: Add butylamine to the stirring suspension.
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL).
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-butyl-7-methoxyquinolin-2-amine.
C-C Bond Formation: Sonogashira and Suzuki Couplings
Introducing carbon-based fragments is crucial for modifying the steric and electronic properties of a molecule. The Sonogashira and Suzuki reactions are premier methods for this purpose.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[2] It is exceptionally useful for synthesizing internal alkynes. The reaction typically requires a dual catalyst system: a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst, along with an amine base.[8]
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-chloro-7-methoxyquinoline, PdCl₂(PPh₃)₂, and CuI.
Solvent and Base: Add anhydrous THF (or DMF) followed by triethylamine.
Alkyne Addition: Add phenylacetylene to the mixture.
Reaction: Stir the reaction at room temperature or heat to 50-60 °C. For less reactive chlorides, higher temperatures may be necessary. Monitor progress by TLC or LC-MS.
Workup: Once complete, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues.
Extraction: Wash the filtrate with water and then with brine.
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield 7-methoxy-2-(phenylethynyl)quinoline.[9]
Suzuki-Miyaura Coupling: Introducing Aryl or Vinyl Groups
The Suzuki coupling is one of the most versatile C-C bond-forming reactions, coupling an aryl halide with an organoboron reagent (typically a boronic acid or ester).[5][10] Its advantages include mild reaction conditions and the low toxicity of the boron reagents.[3]
Caption: General experimental workflow for cross-coupling.
Summary of Reaction Conditions
The choice of specific conditions depends heavily on the nature of the coupling partner. The following table summarizes typical conditions for the key reactions discussed.
Yields are representative and highly dependent on the specific substrates used.
Conclusion
2-Chloro-7-methoxyquinoline is a powerful building block for constructing complex molecules of pharmaceutical interest. Modern palladium-catalyzed cross-coupling reactions provide reliable, versatile, and high-yielding pathways for its functionalization. The Buchwald-Hartwig amination enables the facile introduction of alkylamino side chains, while the Sonogashira and Suzuki couplings offer robust methods for C-C bond formation. By understanding the underlying mechanisms and carefully selecting the appropriate catalyst, ligand, and base system, researchers can effectively leverage the reactivity of this scaffold to accelerate drug discovery and development programs.
References
Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. [Link]
Nemez, D. B., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products. Canadian Journal of Chemistry. [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
Beilstein Journals. (n.d.). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Wikipedia. (n.d.). Sonogashira reaction. Retrieved from [Link]
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
Eldebss, T. M. A., et al. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
Application Note: Microwave-Assisted Synthesis of 2-Chloro-3-Formylquinolines (Meth-Cohn Cyclization)
Executive Summary The quinoline pharmacophore is ubiquitous in medicinal chemistry, serving as the core structure for antimalarials (chloroquine), antibiotics (ciprofloxacin), and emerging anticancer agents.[1] Tradition...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The quinoline pharmacophore is ubiquitous in medicinal chemistry, serving as the core structure for antimalarials (chloroquine), antibiotics (ciprofloxacin), and emerging anticancer agents.[1] Traditional thermal synthesis of 2-chloro-3-formylquinolines via the Meth-Cohn method involves the Vilsmeier-Haack cyclization of acetanilides. While robust, the conventional approach suffers from prolonged reaction times (4–16 hours), harsh reflux conditions, and variable yields due to thermal degradation.
This Application Note details an optimized Microwave-Assisted Synthesis (MAS) protocol. By leveraging the dielectric heating properties of
-dimethylformamide (DMF), this protocol reduces reaction times to 10–20 minutes while increasing yields by 15–30%. This guide emphasizes the critical safety parameters required when handling phosphorus oxychloride () under microwave irradiation.
Mechanistic Insight
The transformation proceeds via the Meth-Cohn variation of the Vilsmeier-Haack reaction. The mechanism involves the in-situ generation of a chloroiminium species (Vilsmeier reagent), which activates the acetanilide amide oxygen. Subsequent electrophilic aromatic substitution and cyclization yield the quinoline core.
Pathway Visualization
The following diagram illustrates the critical intermediates and the cyclization logic.
Figure 1: Mechanistic pathway of the microwave-assisted Meth-Cohn synthesis.
Experimental Design & Safety Considerations
The Microwave Advantage
DMF is an excellent microwave absorber (high tan
), allowing for rapid superheating. However, the reaction generates HCl gas.
Conventional Heating: Relies on conductive heat transfer; slow, leads to "hot walls" and charring.
Microwave Heating: Volumetric heating; rapid activation of the polar transition state.
Critical Safety: Handling
WARNING: The reaction between DMF and
is highly exothermic.
Never mix DMF and
inside the microwave cavity. This must be done at 0°C in a fume hood.
Vessel Selection: Use a dedicated microwave reaction vial (e.g., 10 mL or 35 mL) with a pressure-release septum.
Pressure Limits: Ensure the microwave system's pressure cutoff is set to 200 psi (14 bar) to prevent vessel failure from HCl evolution.
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover, Anton Paar Monowave).
Step-by-Step Methodology
Phase 1: Reagent Preparation (External)
Place a dry microwave process vial (10 mL or 35 mL) in an ice bath (0°C).
Add anhydrous DMF (e.g., 1.2 mL for 5 mmol scale).
Dropwise Addition: Slowly add
(e.g., 3.5 mL) to the DMF under stirring. Caution: Vigorous exotherm.
Stir at 0°C for 15 minutes to form the Vilsmeier salt (white/yellowish precipitate or suspension).
Add the acetanilide substrate (5 mmol) to the vial. Cap the vial immediately with a PTFE-lined septum.
Phase 2: Microwave Irradiation
Transfer the vial to the microwave reactor. Program the following method:
Parameter
Setting
Rationale
Control Mode
Standard (Fixed Temp)
Maintains consistent kinetics.
Temperature
100°C – 110°C
Optimal for cyclization without charring.
Ramp Time
2:00 min
Prevents pressure spikes.
Hold Time
10:00 – 15:00 min
Sufficient for conversion (vs. 6h thermal).
Power
Max 150W (Dynamic)
System modulates power to hold temp.
Stirring
High
Essential for heat distribution.
Pressure Limit
200 psi
Safety cutoff.
Phase 3: Work-up and Isolation
Cool the vial to room temperature (using reactor compressed air cooling).
Quenching: Pour the reaction mixture slowly onto 300g of crushed ice with vigorous stirring. Note: Violent hydrolysis of excess
occurs.
Stir for 30 minutes to ensure complete hydrolysis of the intermediate iminium salt.
Neutralize carefully with saturated Sodium Acetate or dilute
to pH 7.
Filtration: The product usually precipitates as a yellow/pale solid. Filter, wash with cold water, and dry.
Purification: Recrystallize from Ethanol/DMF or Ethyl Acetate.
Experimental Workflow Diagram
Figure 2: Operational workflow for the microwave-assisted synthesis.
Comparative Data: Thermal vs. Microwave[2]
The following data highlights the efficiency gains using the protocol described above compared to the classical Meth-Cohn method (reflux at 85-95°C).
Substrate (R-Acetanilide)
Product (Quinoline)
Thermal Time
Thermal Yield
MW Time
MW Yield
4-Methoxy
2-Cl-3-CHO-6-OMe-quinoline
6.0 hrs
68%
12 min
85%
4-Methyl
2-Cl-3-CHO-6-Me-quinoline
10.0 hrs
55%
15 min
78%
H (Unsub)
2-Cl-3-CHO-quinoline
16.0 hrs
40%
20 min
62%
4-Chloro
2,6-Dichloro-3-CHO-quinoline
12.0 hrs
45%
18 min
70%
Data aggregated from comparative studies (see References).
Interpretation
Electron Donating Groups (EDGs): Substrates like 4-methoxyacetanilide react fastest due to increased nucleophilicity of the aromatic ring, facilitating the cyclization step.
Electron Withdrawing Groups (EWGs): Typically sluggish under thermal conditions, these show the most dramatic improvement under microwave irradiation due to the higher energy input overcoming the activation barrier.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Charring / Black Tar
Temperature too high (>130°C) or "Hot Spots".
Reduce temp to 100°C. Ensure vigorous stirring. Use "PowerMax" or simultaneous air cooling if available.
Low Yield
Incomplete Vilsmeier reagent formation.
Ensure the DMF/POCl3 mix is stirred at 0°C for at least 15 mins before adding substrate.
Vessel Overpressure
Excess moisture or too rapid heating.
Use anhydrous DMF. Increase Ramp Time to 3-4 minutes.
No Precipitation
Product is an oil or pH is too acidic.
Neutralize aqueous mix to pH 7. Extract with DCM, dry over MgSO4, and evaporate.
References
Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1.
[Link][2]
Paul, S., Gupta, M., Gupta, R., & Loupy, A. (2001). Microwave Assisted Solvent-Free Synthesis of 2-Chloro-3-formylquinolines. Tetrahedron Letters.
[Link]
Rajendran, S. P., & Manonmani, M. (2020). Synthesis of 2-chloro-3-formylquinolines using Vilsmeier-Haack reagent under microwave irradiation. Asian Journal of Chemistry.
[Link]
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.
[Link]
Technical Support Center: Purification of 2-Chloroquinoline Derivatives by Column Chromatography
This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development who are utilizing column chromatography for the purification of 2-chloroquinoline derivatives. The foll...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development who are utilizing column chromatography for the purification of 2-chloroquinoline derivatives. The following question-and-answer format addresses specific challenges and frequently encountered issues, offering practical solutions grounded in established scientific principles.
Troubleshooting Guide
This section is dedicated to resolving common problems that can arise during the column chromatography of 2-chloroquinoline derivatives.
Issue 1: My 2-chloroquinoline derivative is streaking or tailing on the TLC plate and the column, leading to poor separation.
Answer:
Streaking is a frequent challenge when working with nitrogen-containing heterocycles like quinolines on silica gel.[1] This phenomenon is primarily due to the interaction between the basic nitrogen of the quinoline ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction can lead to a non-uniform flow of the compound, resulting in elongated spots on a TLC plate and broad, overlapping bands on a column.
Solutions:
Incorporate a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase (eluent).[1] Triethylamine (Et₃N) is a widely used choice. Start by adding 0.5-1% (v/v) of triethylamine to your solvent system. This will neutralize the acidic sites on the silica gel, minimizing the strong interactions and allowing your compound to move more uniformly.
Alternative Stationary Phase: If adding a basic modifier doesn't resolve the issue, consider using a different stationary phase.[1]
Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica gel for the purification of basic compounds.[1]
Deactivated Silica Gel: It is possible to reduce the acidity of silica gel to make it less damaging to your compound.[2]
Issue 2: The 2-chloroquinoline derivative appears to be decomposing on the silica gel column.
Answer:
2-Chloroquinolines can be susceptible to degradation on acidic stationary phases like silica gel.[2][3] The electron-withdrawing nature of the chlorine atom at the 2-position can make the quinoline ring system sensitive to nucleophilic attack, and the acidic environment of the silica gel can catalyze decomposition pathways.[4]
Solutions:
Stability Test (2D TLC): Before committing to a large-scale column, perform a simple stability test.[2] Spot your crude mixture on a TLC plate, run it in your chosen solvent system, and then turn the plate 90 degrees and run it again in the same solvent system. If your compound is stable, you should see a single spot on the diagonal. If it is decomposing, you will see additional spots off the diagonal.
Minimize Contact Time: If you must use silica gel, aim to minimize the time your compound spends on the column. This can be achieved by:
Using a shorter, wider column.
Employing a slightly more polar solvent system to expedite elution.
Using flash chromatography with positive pressure to increase the flow rate.
Alternative Stationary Phases: As mentioned previously, switching to a less acidic stationary phase like neutral alumina or florisil can prevent decomposition.[2]
Issue 3: I'm observing very poor separation between my desired 2-chloroquinoline derivative and a closely related impurity, such as a dehalogenated analog.
Answer:
Separating halogenated compounds from their dehalogenated impurities can be particularly challenging due to their similar polarities.[5] The loss of a chlorine atom results in a minimal change in the overall polarity of the molecule, making separation by normal-phase chromatography difficult.
Solutions:
Optimize the Mobile Phase:
Systematic Solvent Screening: Conduct a thorough screening of different solvent systems using TLC.[6] A common starting point for quinoline derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[6] Systematically vary the ratio to find the optimal polarity for separation.
Utilize Different Solvent Selectivities: If simple binary mixtures are ineffective, try incorporating a third solvent with a different selectivity. For example, adding a small amount of dichloromethane or acetone to a hexane/ethyl acetate mixture can sometimes improve resolution.
Consider Reversed-Phase Chromatography: If normal-phase chromatography fails to provide adequate separation, reversed-phase HPLC can be a powerful alternative.[5][7][8] In reversed-phase, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water).[7][8] This technique separates compounds based on differences in hydrophobicity, which can be more effective for resolving halogenated and dehalogenated species.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a mobile phase for the purification of a novel 2-chloroquinoline derivative?
A1: A systematic approach starting with Thin-Layer Chromatography (TLC) is the most efficient way to develop a mobile phase.
Initial Solvent System: Begin with a binary solvent system of a non-polar solvent and a polar solvent. A common and effective starting point is a mixture of hexanes and ethyl acetate.[6]
TLC Analysis: Spot your crude reaction mixture on a TLC plate and develop it in a series of solvent mixtures with varying polarities (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate).
Target Rf Value: Aim for an Rf (Retention Factor) value of approximately 0.25 to 0.35 for your desired compound.[9] This Rf range in TLC typically translates well to good separation on a flash column.
Incorporate a Basic Modifier: As a general rule for quinoline derivatives, include a small amount (e.g., 0.5-1%) of triethylamine in your mobile phase to prevent streaking.[10]
Q2: How do I choose the right stationary phase for my purification?
A2: The choice of stationary phase is critical and depends on the properties of your 2-chloroquinoline derivative.
Stationary Phase
Primary Use Case
Advantages
Disadvantages
Silica Gel
General purpose, for neutral and moderately acidic compounds.
Inexpensive, widely available, good resolving power for many compounds.
Can be acidic, potentially causing degradation or irreversible adsorption of basic compounds like quinolines.[3]
Alumina (Neutral or Basic)
Purification of basic and acid-sensitive compounds.
Less acidic than silica, good for preventing degradation of sensitive molecules.[1]
Can have different activity levels which need to be considered; may not be suitable for all separations.
Reversed-Phase Silica (e.g., C18)
Separation based on hydrophobicity, ideal for non-polar to moderately polar compounds.
Excellent for resolving compounds with subtle differences in polarity, such as halogenated and dehalogenated analogs.[5][11]
More expensive than normal-phase media; requires different solvent systems (e.g., water/acetonitrile).
Q3: My compound is not eluting from the column, even with a highly polar mobile phase.
A3: This issue typically points to two main possibilities: irreversible adsorption or compound degradation.
Irreversible Adsorption: Highly basic or polar compounds can bind very strongly to the acidic sites on silica gel.[1][3] In this scenario, the compound will not elute even with highly polar solvents.
Solution: As a last resort, you can try flushing the column with a more aggressive solvent system, such as 5-10% methanol in dichloromethane with a small amount of ammonium hydroxide.[2] However, it's preferable to switch to a more inert stationary phase like neutral alumina for future purifications.
Compound Decomposition: It's possible that your 2-chloroquinoline derivative has decomposed on the column.[2]
Solution: To test for this, you can perform a small-scale stability test on silica gel as described in the troubleshooting section.[2] If decomposition is confirmed, using an alternative stationary phase is necessary.
Experimental Workflow & Visualization
General Workflow for Column Chromatography Purification
The following diagram outlines the logical steps for developing a purification method for 2-chloroquinoline derivatives.
Caption: A logical workflow for developing and executing a column chromatography purification.
Troubleshooting Decision Tree
This diagram provides a systematic approach to diagnosing and solving common issues encountered during purification.
Caption: A decision tree for troubleshooting common issues in column chromatography.
References
Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC. (2023, May 11). National Center for Biotechnology Information. Retrieved from [Link]
Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (2022, November 18). MDPI. Retrieved from [Link]
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. (2022, August 27). Mini-Reviews in Organic Chemistry. Retrieved from [Link]
HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
2-Chloroquinoline. (n.d.). Wikipedia. Retrieved from [Link]
2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (n.d.). Semantic Scholar. Retrieved from [Link]
Synthesis and characterization of hybrid chloroquinoline–xanthene derivatives. (2015, August 24). Taylor & Francis Online. Retrieved from [Link]
Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]
SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. (n.d.). International Journal of Creative Research Thoughts. Retrieved from [Link]
Different Types of Stationary Phases in Liquid Chromatography. (2025, August 25). Veeprho. Retrieved from [Link]
Stationary Phase Selectivity: The Chemistry Behind the Separation. (2022, April 15). LCGC International. Retrieved from [Link]
Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials. Retrieved from [Link]
Separation of 2-Chloroquinoline-4-carbonyl chloride on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
troubleshooting column chromatography. (2022, February 22). Reddit. Retrieved from [Link]
2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). (2025, November 3). ResearchGate. Retrieved from [Link]
Efficient degradation of chloroquine drug by electro-Fenton oxidation - PMC. (2020, July 10). National Center for Biotechnology Information. Retrieved from [Link]
The novel quinoline derivative SKA-346 as a KCa3.1 channel selective activator - PMC. (2024, December 4). National Center for Biotechnology Information. Retrieved from [Link]
Optimized Flash Chromatography Purification: From TLC to large scale in three steps. (n.d.). Teledyne ISCO. Retrieved from [Link]
Efficient degradation of chloroquine drug by electro-Fenton oxidation: Effects of operating conditions and degradation mechanism. (2020, July 10). ResearchGate. Retrieved from [Link]
HPLC Troubleshooting Guide. (n.d.). Agilent Technologies. Retrieved from [Link]
Base-Catalyzed Cyclization Reaction of 2-Chloroquinoline-3-carbonitriles and Guanidine Hydrochloride: A Rapid Synthesis of 2-Amino-3H-pyrimido[4,5-b]quinolin-4-ones. (2026, February 7). ResearchGate. Retrieved from [Link]
Recent problems with silica gel chromatography. (2025, November 26). ResearchGate. Retrieved from [Link]
Photodegradation studies on chloroquine phosphate by high-performance liquid chromatography. (n.d.). PubMed. Retrieved from [Link]
Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016, October 16). International Journal of Chemical Studies. Retrieved from [Link]
Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. (2013, December 10). ACS Publications. Retrieved from [Link]
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026, February 15). LCGC Europe. Retrieved from [Link]
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
Process for purification of quinoline yellow. (n.d.). Google Patents.
Halogenated quinoline kill agent rapidly induces iron starvation of Staphylococcal biofilms - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Technical Support Center: Solubility Optimization for 2-Chloro-3-ethyl-7-methoxyquinoline
Executive Summary & Compound Profile 2-Chloro-3-ethyl-7-methoxyquinoline is a lipophilic, planar heteroaromatic compound. While theoretically soluble in polar aprotic solvents like DMSO (Dimethyl sulfoxide), users freque...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
2-Chloro-3-ethyl-7-methoxyquinoline is a lipophilic, planar heteroaromatic compound. While theoretically soluble in polar aprotic solvents like DMSO (Dimethyl sulfoxide), users frequently encounter "false insolubility" or "delayed precipitation" events.
These issues are rarely due to the intrinsic solubility limit of the compound but are driven by three critical vectors :
Hygroscopicity of DMSO: Water uptake acts as a potent anti-solvent.
Lattice Energy: The planar quinoline core exhibits strong
- stacking, requiring significant energy (heat/sonication) to break the crystal lattice initially.
Chemical Stability: The 2-chloro substituent renders the ring susceptible to nucleophilic attack (hydrolysis) if dissolved in "wet" DMSO at elevated temperatures.
Weak base. Unlikely to protonate in neutral DMSO; remains neutral species.
H-Bond Donors
0
No internal H-bonding to aid water solubility.
H-Bond Acceptors
2 (N, OMe)
Good interaction with DMSO (a H-bond acceptor/donor hybrid).
Lattice Energy
High
Crystalline solids may require kinetic input (sonication) to dissolve.
Diagnostic Workflow: Why is it not dissolving?
Use this decision tree to identify the specific failure mode in your experiment.
Figure 1: Diagnostic logic for identifying the root cause of solubility failure.
Critical Protocols
Protocol A: Preparation of High-Integrity Anhydrous Stocks
Use this protocol to create a stable 10mM - 50mM stock solution.
The Science: DMSO is hygroscopic.[9] At 60% relative humidity, pure DMSO can absorb >10% water by weight within 24 hours. For this quinoline derivative, even 2-5% water content can induce micro-precipitation.
Vessel Preparation: Use a glass vial with a PTFE-lined cap. Avoid polystyrene (PS) which can be leached by DMSO.
Solvent Quality: Use Anhydrous DMSO (≥99.9%, water <50 ppm).
Tip: If using a previously opened bottle, assume it is "wet." Add 3Å molecular sieves to the DMSO bottle 24 hours prior to use.
Weighing: Weigh the solid 2-Chloro-3-ethyl-7-methoxyquinoline directly into the vial. Do not weigh on paper and transfer (static charge causes loss).
Solvation (The Kinetic Step):
Add DMSO to achieve target concentration.
Vortex vigorously for 60 seconds.
Sonicate in an ultrasonic water bath at 40°C for 10-15 minutes .
Why Heat? The 2-chloro and ethyl groups increase steric bulk and lattice energy. Heat provides the thermodynamic overcome; sonication provides the kinetic cavitation to break crystal faces.
Visual Check: Hold the vial against a light source. The solution must be perfectly clear. Any "haze" indicates micro-crystals that will seed massive precipitation later.
Protocol B: Preventing "Crash-Out" in Biological Assays
Use this when diluting your DMSO stock into cell culture media or buffer.
The Issue: Rapidly injecting a lipophilic compound (in DMSO) into water causes "hydrophobic collapse." The compound aggregates faster than it disperses.
The Intermediate Dilution Method:
Do NOT pipette 1 µL of 10mM stock directly into 1 mL of media (1:1000 dilution).
Step 1: Dilute stock 1:10 in pure DMSO (creates 1mM working stock).
Step 2: Dilute 1:10 into a "transition solvent" if possible (e.g., Ethanol or PEG-400), OR dilute slowly into the vortexing media.
Dynamic Mixing:
Have the aqueous buffer/media vortexing or stirring before the droplet of compound touches the surface.
Inject the compound sub-surface (into the liquid), not on top of the meniscus.
Technical Deep Dive: Stability & Reactivity
The Hydrolysis Risk
The 2-chloro position on the quinoline ring is electron-deficient due to the nitrogen atom in the ring. While stable in pure DMSO, the presence of water + heat can trigger Nucleophilic Aromatic Substitution (
) .
Mechanism: Water (nucleophile) attacks C-2, displacing Chloride.
Result: Formation of 3-ethyl-7-methoxy-2-quinolone (insoluble precipitate) + HCl.
Prevention: Never heat DMSO stocks above 60°C. Never store stocks in "wet" DMSO for long periods (>1 month) at room temperature.
Graphviz: Solvation vs. Precipitation Dynamics
Figure 2: The competition between DMSO solvation shells and water-induced aggregation.
Frequently Asked Questions (FAQ)
Q: Can I use Ethanol instead of DMSO?A: Likely yes, but with lower solubility limits. Ethanol is less polar than DMSO but has hydrogen-bonding capability. However, ethanol evaporates faster, potentially changing stock concentrations over time. DMSO is preferred for long-term frozen storage.
Q: My solution turned yellow after a week. Is it degraded?A: Quinolines are photosensitive and can undergo photo-oxidation to form N-oxides or quinolones, often resulting in a yellow/brown discoloration.
Fix: Store stocks in amber vials or wrapped in foil at -20°C.
Q: I see crystals after freezing and thawing my stock.A: DMSO freezes at 18.5°C. Upon thawing, the compound may not re-dissolve immediately (supersaturation).
Fix: You must re-sonicate and warm the vial to 37°C after every freeze-thaw cycle until perfectly clear.
Q: What is the maximum solubility?A: While empirical testing is required for this specific derivative, structurally similar 2-chloroquinolines typically achieve 50-100 mM in anhydrous DMSO. For biological assays, we recommend maintaining stocks at 10 mM to prevent precipitation upon dilution.
References
Gaylord Chemical. (2024). Dimethyl Sulfoxide (DMSO) Solubility Data and Physical Properties. Gaylord Chemical Literature. Link
Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Reference for general Quinoline LogP and solubility behavior).
Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates "the 100 mg approach". International Journal of Pharmaceutics. (Methodology for solubility troubleshooting). Link
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for "Crash-out" mechanisms in DMSO/Water systems). Link
Removing phosphorus oxychloride (POCl3) residues from quinoline products
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: TECHNICAL ADVISORY: Protocol for Removal from Quinoline Scaffolds The "Sticky" Problem: Why Persists You are likely reading this because your...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research Team
From: Dr. Aris Thorne, Senior Application Scientist
Subject: TECHNICAL ADVISORY: Protocol for
Removal from Quinoline Scaffolds
The "Sticky" Problem: Why
Persists
You are likely reading this because your NMR shows broad phosphorus peaks, your product is "oiling out," or your yield is inexplicably low after a standard chlorination.
Phosphorus oxychloride (
) is not just a reagent; it is a solvent and a reactive intermediate generator. The difficulty in removing it stems from two factors:
Viscosity & Trapping:
byproducts (polyphosphoric acids) form viscous "syrups" that physically trap your quinoline product, preventing efficient phase separation.[1]
The pH Trap: The hydrolysis of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
generates massive amounts of HCl and . Since quinolines are basic (pKa ~4.9), they immediately protonate and dissolve in the aqueous acidic layer.[1] If you extract too early or at the wrong pH, you discard your product with the waste water.
This guide replaces "standard" textbook workups with a process-chemistry optimized protocol designed for high-purity isolation.
Part 1: The Safe Quench (The "Inverse" Protocol)
CRITICAL SAFETY WARNING: Never add water directly to a hot
reaction mixture. This causes a "delayed exotherm" where water floats on the dense , accumulates, and then reacts all at once, leading to an eruption.[1]
The Protocol:
Cool: Cool your reaction mixture (RM) to room temperature. Dilute it with a non-protic solvent (DCM or Toluene) if it is too viscous.[1]
Prepare the Quench: In a separate large beaker, prepare a slurry of Ice + Sodium Acetate (or
) .
Why Acetate? It buffers the HCl generation, preventing the pH from crashing to < 0, which degrades sensitive substrates.
Inverse Addition: Slowly pour the RM into the Ice/Base slurry with vigorous stirring.
Temperature Control: Maintain internal temperature < 20°C.
Visual Workflow: The Inverse Quench
Caption: Figure 1. The Inverse Quench workflow prevents thermal runaway by controlling the rate of hydrolysis.[2]
Part 2: The Phase Separation (Escaping the pH Trap)
This is where 90% of yield loss occurs. After quenching, the solution is acidic.[3] Your quinoline is currently a water-soluble salt (
Dissolve a speck of product in ethanol. Add 1 drop of aqueous
.
White Precipitate: Indicates residual chloride ions (HCl salts), meaning your basification/wash was incomplete.[1]
Visual Mechanism: From Reactant to Residue
Caption: Figure 2. Reaction pathway showing the divergence of product and phosphate byproducts during workup.
References
Achmatowicz, M. M., et al. (2010).[1][3] Hydrolysis of Phosphoryl Trichloride (
): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 14(6), 1490–1500.[1] Link[1]
Controlling side reactions in the ethylation of quinoline rings
Topic: Controlling Side Reactions in the Ethylation of Quinoline Rings Audience: Senior Chemists, Process Development Scientists Status: Active Guide Introduction: The Ethylation Paradox Ethylation of quinoline is decept...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Controlling Side Reactions in the Ethylation of Quinoline Rings
Audience: Senior Chemists, Process Development Scientists
Status: Active Guide
Introduction: The Ethylation Paradox
Ethylation of quinoline is deceptively simple. Unlike methylation (where the radical is highly unstable) or t-butylation (where the radical is bulky and stable), the ethyl group occupies a "middle ground" of reactivity that maximizes side reactions.
The central challenge is the Ambident Reactivity of Quinoline :
The Nitrogen Atom: A nucleophile waiting to be quaternized (N-ethylation).
The C2/C4 Positions: Electron-deficient sites requiring nucleophilic radicals (Minisci) or strong nucleophiles (Organometallics).
The C5/C8 Positions: Electron-rich sites susceptible to electrophilic attack (rare in ethylation unless catalyzed).
This guide troubleshoots the three dominant failure modes: Regio-scrambling (C2 vs C4) , Over-alkylation (Polysubstitution) , and Aromatization Failure .
Module 1: The Minisci Reaction (Radical Ethylation)
Context: You are using oxidative decarboxylation (e.g., Propionic acid + AgNO₃ + S₂O₈²⁻) or alkyl halides with photoredox catalysis to install an ethyl group.
Diagnostic Matrix: Minisci Failures
Symptom
Probable Cause
Mechanism of Failure
Corrective Action
Mixture of C2 and C4 isomers
Poor acidity control
The SOMO (Singly Occupied Molecular Orbital) coefficients at C2 and C4 are similar in the protonated species.
Increase Acidity: Ensure pH < 1. Strong protonation of the N-atom increases the coefficient at C2, improving C2-selectivity over C4.
Poly-ethylation (Diethyl/Triethyl)
High radical flux
The product (Ethylquinoline) is more electron-rich (and lipophilic) than the starting material, making it more reactive toward radicals.
Biphasic Solvent System: Use CH₂Cl₂/H₂O. The ethylated product extracts into the organic layer, shielding it from the aqueous radical source.
Low Yield / Tarry Polymer
Radical recombination
Ethyl radicals are primary and less stable; they dimerize (to butane) or polymerize before hitting the heterocycle.
Slow Addition: Add the oxidant (persulfate) dropwise over 4 hours. Keep the acid/substrate in excess.
Deep Dive: Controlling Poly-Alkylation
The most frequent complaint in Minisci ethylation is the formation of 2,4-diethylquinoline.
The Protocol Fix:
Do not run this reaction in homogenous solution (e.g., pure DMSO or MeCN/H₂O).
Setup: Dissolve Quinoline (1.0 equiv) and Propionic Acid (3.0 equiv) in a biphasic mixture of CH₂Cl₂ and Water (1:1) .
Acidify: Add TFA (1.0 equiv) or H₂SO₄ to the aqueous layer.
Initiate: Add AgNO₃ (0.2 equiv).
Feed: Dropwise addition of (NH₄)₂S₂O₈ (3.0 equiv) in water over 2-4 hours.
Mechanism: As C2-ethylquinoline forms, it becomes more lipophilic. It rapidly partitions into the CH₂Cl₂ layer. The ethyl radicals (generated in the aqueous layer) cannot cross the phase boundary efficiently, preventing the second attack.
Visualizing the Minisci Pathway
Figure 1: The Minisci reaction pathway showing the branching logic between regioselectivity and the risk of over-alkylation.
Module 2: Nucleophilic Addition (Organometallics)
Context: You are using Ethyllithium (EtLi) or Ethylmagnesium Bromide (EtMgBr) to target the C2 position exclusively.
The "Dihydro" Trap
Users often report: "I ran the reaction, quenched with water, and NMR shows a mess/non-aromatic peaks."
The Science:
Nucleophilic attack by EtLi on Quinoline does not yield Ethylquinoline directly. It yields a 1,2-dihydroquinoline anion . If you quench with water, you protonate this anion, resulting in 1,2-dihydro-2-ethylquinoline . This is unstable, air-sensitive, and not your target.
The Fix: Oxidative Workup
You must oxidize the intermediate before or during the quench to restore aromaticity.
Protocol:
Addition: Quinoline + EtLi (THF, -78°C) → Lithium salt of dihydroquinoline.
The Critical Step: Do NOT quench with water yet.
Oxidant Addition: Add a solution of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Nitrobenzene directly to the reaction mixture.
Alternative: Stir the crude mixture in open air with MnO₂ for 12 hours.
Result: The oxidant removes the hydride from the C2/N position, restoring the aromatic quinoline ring.
FAQ: Preventing N-Alkylation
Q: Why did I get N-ethylquinolinium iodide instead of 2-ethylquinoline?A: You likely mixed Quinoline and Ethyl Iodide (EtI) without a radical source or strong base.
Mechanism: The Nitrogen lone pair is the best nucleophile in the neutral molecule. It attacks the alkyl halide via Sₙ2.
Prevention:
If using Minisci: Ensure the media is Acidic .[1] Protonating the Nitrogen (forming Quinolinium) blocks the lone pair and directs the reaction to the Carbon ring.
If using Organometallics: Use hard nucleophiles (EtLi) which prefer the hard Carbon center (charge control) over the Nitrogen.
Module 3: Transition Metal C-H Activation
Context: Using Pd, Rh, or Ir catalysts for precision ethylation.
Troubleshooting Catalyst Death
Issue: "The reaction stalls at 5% conversion."
Cause: The quinoline Nitrogen is a strong sigma-donor. It binds to the metal center (Pd/Rh), displacing the ligands required for the catalytic cycle. This is "Catalyst Poisoning."
Solution: The N-Oxide Strategy
Do not use Quinoline. Use Quinoline N-Oxide .[2][3][4]
Why? The N-O bond coordinates differently (or less strongly) and can act as an internal oxidant/directing group.
Technical Comparison Guide: 1H NMR Analysis of 2-Chloro-3-ethyl-7-methoxyquinoline
Executive Summary 2-Chloro-3-ethyl-7-methoxyquinoline is a critical pharmacophore intermediate, often synthesized via Vilsmeier-Haack cyclization of N-(3-methoxyphenyl)butanamide or through functionalization of 2-chloro-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Chloro-3-ethyl-7-methoxyquinoline is a critical pharmacophore intermediate, often synthesized via Vilsmeier-Haack cyclization of N-(3-methoxyphenyl)butanamide or through functionalization of 2-chloro-3-formyl quinolines. Its structural integrity is defined by three distinct domains: the electron-rich methoxy-substituted benzenoid ring, the electron-deficient chloro-substituted pyridine ring, and the aliphatic ethyl side chain.
This guide provides a rigorous spectral analysis, comparing the target molecule against key analogs (2-Chloroquinoline and 2-Chloro-3-methyl-7-methoxyquinoline ) to establish a self-validating identification protocol. The data presented confirms regiochemistry, specifically distinguishing the 3-ethyl substitution from potential 3-methyl or 3-formyl impurities common in synthesis.
Structural Context & Theoretical Basis
The NMR signature of this molecule is governed by the interplay of inductive (-I) and mesomeric (+M) effects:
The 2-Chloro Substituent (-I, -M): Strongly deshields C2 and C4, but the effect on H4 is moderated by the 3-alkyl group.
The 7-Methoxy Group (+M): A strong electron donor. It significantly shields the protons at the ortho positions (H6 and H8) and para position (H5), pushing them upfield relative to the unsubstituted quinoline core.
The 3-Ethyl Group (+I): A weak electron donor. Crucially, it replaces the H3 proton found in the parent quinoline, simplifying the splitting pattern of H4 to a singlet.
Predicted vs. Experimental Logic
While exact literature spectra for the ethyl variant are proprietary in some databases, the spectrum is deterministically derived from the experimentally verified 2-chloro-3-methyl-7-methoxyquinoline and 2-chloro-3-ethynyl-7-methoxyquinoline (See References [1][2]). The ethyl group introduces a characteristic triplet-quartet system, distinct from the methyl singlet or ethynyl proton.
Comparative Spectral Analysis
The following table contrasts the target molecule with its direct structural analogs to highlight diagnostic signal shifts.
Table 1: Comparative Chemical Shifts (
, ppm in CDCl)
Proton Position
Target: 2-Cl-3-Et-7-OMe-Quinoline
Analog A: 2-Cl-3-Me-7-OMe-Quinoline
Analog B: 2-Chloroquinoline
Diagnostic Note
H4
7.95 – 8.05 (s)
7.98 – 8.10 (s)
8.03 (d)
Singlet confirms 3-substitution.
H3
Absent
Absent
7.35 (d)
Disappearance confirms substitution at C3.
H5
7.60 – 7.70 (d)
7.60 – 7.65 (d)
7.80 (d)
Shielded by 7-OMe (meta/para effect).
H6
7.10 – 7.20 (dd)
7.10 – 7.18 (dd)
7.60 (ddd)
Strong upfield shift due to ortho-OMe.
H8
7.25 – 7.35 (d)
7.25 – 7.30 (d)
8.15 (d)
Strong upfield shift due to ortho-OMe.
7-OMe
3.92 – 3.96 (s)
3.94 (s)
Absent
Diagnostic singlet for methoxy integration (3H).
3-Alkyl
2.80 (q), 1.30 (t)
2.56 (s)
Absent
Quartet/Triplet confirms Ethyl vs. Methyl.
Key Insight: The shift of H4 is the most sensitive indicator of the electronic environment at position 3. In 3-ethynyl derivatives, H4 shifts downfield to ~8.24 ppm due to anisotropy [1]. In the 3-ethyl target, it relaxes to ~8.00 ppm.
Detailed Spectral Assignment (Step-by-Step)
Region 1: Aliphatic Side Chain (1.0 – 4.0 ppm)
This region confirms the identity of the substituents (Ethyl and Methoxy).
1.30 ppm (Triplet, Hz, 3H):
Assignment: Terminal methyl of the ethyl group (-CH
-CH).
Validation: Must integrate to 3 protons.[1] Look for the "roofing" effect pointing towards the quartet.
2.80 ppm (Quartet, Hz, 2H):
Assignment: Methylene of the ethyl group (-CH
-CH).
Validation: Connected to the aromatic ring, slightly deshielded compared to a standard alkyl chain.
3.94 ppm (Singlet, 3H):
Assignment: Methoxy group (-OCH
) at position 7.
Validation: Sharp singlet. If broadened, check for water content or poor solubility.
Region 2: Aromatic Zone (7.0 – 8.1 ppm)
This region confirms the substitution pattern of the quinoline core.
7.15 ppm (Doublet of Doublets, Hz, 1H):
Assignment:H6 .
Coupling: Large coupling (
) to H5; small meta-coupling () to H8.
7.30 ppm (Doublet, Hz, 1H):
Assignment:H8 .
Validation: Appears as a narrow doublet or broad singlet due to small meta-coupling. It is shielded by the adjacent OMe group.
7.65 ppm (Doublet, Hz, 1H):
Assignment:H5 .
Validation: The "left-most" signal of the benzenoid ring protons (excluding H4). It couples strongly to H6.
8.00 ppm (Singlet, 1H):
Assignment:H4 .
Validation: The most deshielded proton. It must be a singlet . If it is a doublet, the 3-position is unsubstituted (reaction failed).
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and spectral quality, follow this specific protocol.
Materials
Solvent: Chloroform-d (CDCl
, 99.8% D) with 0.03% TMS (v/v).
Why: CDCl
minimizes H-bonding interactions that might broaden the OMe signal, unlike DMSO-d.
Sample Mass: 5–10 mg.
Instrument: 300 MHz or higher (400 MHz recommended for resolving H6/H8 coupling).
Procedure
Preparation: Dissolve 5 mg of the compound in 0.6 mL CDCl
. Ensure complete dissolution; filter if cloudy.
Acquisition Parameters:
Pulse Angle: 30°.
Relaxation Delay (D1): 1.0 – 2.0 seconds (ensure relaxation of the isolated H4).
Scans (NS): 16 (sufficient for this concentration).
This guide outlines the operational safety and disposal protocols for 2-Chloro-3-ethyl-7-methoxyquinoline , a halogenated heterocyclic intermediate often encountered in the synthesis of antimalarial or antineoplastic age...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the operational safety and disposal protocols for 2-Chloro-3-ethyl-7-methoxyquinoline , a halogenated heterocyclic intermediate often encountered in the synthesis of antimalarial or antineoplastic agents.[1]
As a Senior Application Scientist, I have structured this not merely as a checklist, but as a logic-driven workflow. The presence of the chlorine atom at the C2 position and the nitrogen heterocycle dictates specific thermal destruction methods to prevent the release of toxic byproducts (e.g., dioxins, NOx) during disposal.
Part 1: Chemical Hazard & Waste Characterization
Before initiating disposal, you must characterize the waste to ensure downstream compatibility with high-temperature incinerators.[1]
Based on structural analogs (e.g., 2-Chloroquinoline, CAS 612-62-4)[1]
Property
Description
Operational Implication
State
Solid (Crystalline powder)
Requires solid waste containment; avoid dissolving in non-halogenated solvents.[1]
Reactivity
Stable; Weak Base
Do not mix with strong oxidizers or concentrated acids (exothermic protonation).[1]
Halogen Content
High (Chlorine at C2)
MANDATORY: Must enter Halogenated Waste Stream .[1]
Toxicity
Irritant / Potential Mutagen
Handle as a cytotoxic agent.[1] Double-gloving recommended.
The "Halogen Rule" (Critical Causality)
Unlike standard organic waste, this compound contains a chlorine atom attached to an aromatic ring.[1]
Why it matters: Incinerating halogenated organics without specific scrubbers generates Hydrochloric Acid (HCl) gas and potential Dioxins .[1]
Directive: Never dispose of this compound in "General Organic" or "Non-Halogenated" waste containers. It must go to a facility equipped with wet scrubbers.[1]
Part 2: Step-by-Step Disposal Workflow
Phase 1: Pre-Disposal Stabilization
Goal: Render the material safe for transport within the facility.
Quenching (If in reaction mixture):
If the quinoline is part of a reaction mixture containing residual reagents (e.g., POCl3), quench carefully with ice/water before waste segregation.[1]
Ensure pH is neutral (pH 6-8) to prevent corrosion of waste drums.[1]
Precipitation (If in solution):
If dissolved in a solvent (e.g., DCM or Ethyl Acetate), do not attempt to precipitate the solid.[1] Dispose of the entire solution as Halogenated Solvent Waste .[1]
Phase 2: Segregation & Packaging
Goal: Prevent cross-contamination and container failure.
Solid Waste:
Place the solid 2-Chloro-3-ethyl-7-methoxyquinoline into a clear, sealable polyethylene bag (primary containment).[1]
Place the primary bag into a wide-mouth High-Density Polyethylene (HDPE) jar (secondary containment).
Labeling: Mark as "Solid Hazardous Waste - Halogenated Heterocycle."
Liquid Waste (Mother Liquors):
Use a dedicated Halogenated Solvent carboy (typically red-labeled in most labs).[1]
Compatibility Check: Ensure the carboy does not contain strong acids or oxidizers.[1]
Phase 3: Regulatory Classification (RCRA)
While this specific compound is not typically P-listed or U-listed (unless specified by local variation), it should be treated under the following codes for safety:
Toxic / Irritant: Classify based on the "Toxic" characteristic due to the quinoline backbone.[1]
Part 3: Operational Visualization
Waste Stream Decision Matrix
The following logic gate ensures the compound reaches the correct destruction facility.
Figure 1: Decision matrix for segregating quinoline derivatives. Note the dashed line indicating that even if the solvent is non-halogenated (e.g., Methanol), the presence of the chlorinated solute mandates the Halogenated Waste stream.[1]
Part 4: Emergency Procedures
Self-validating safety systems require prepared responses.
Scenario
Immediate Action
Rationale
Spill (Solid)
Dampen with inert oil (e.g., mineral oil) or cover with sand before sweeping.[1]
Prevents generation of toxic dust aerosols (inhalation hazard).[1]
Skin Contact
Wash with soap and water for 15 minutes.[1] Do not use ethanol.
Ethanol increases skin permeability, potentially accelerating absorption of the quinoline.[1]
Water may spread the chemical into drains; burning quinolines emit toxic NOx and HCl fumes.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for Halogenated Quinolines.[1] PubChem.[1][3] [Link]
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management.[1] EPA.[1] [Link]
Occupational Safety and Health Administration (2024). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] OSHA.[1][4] [Link][1]